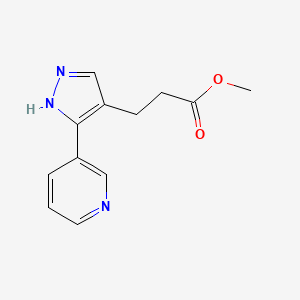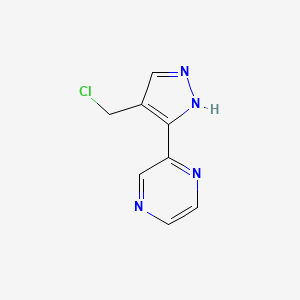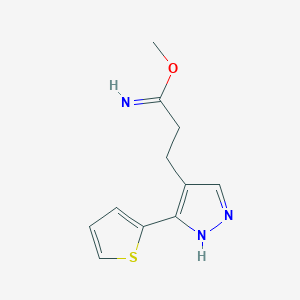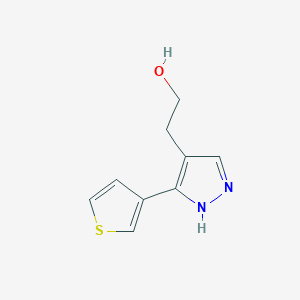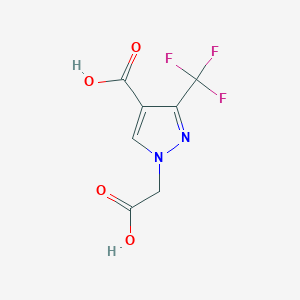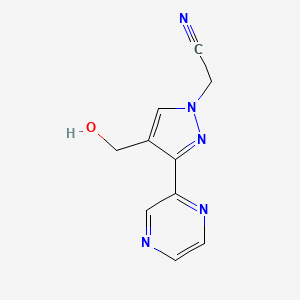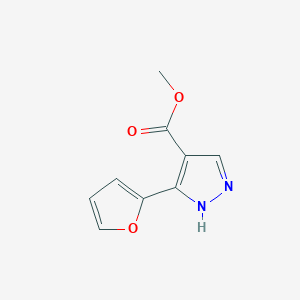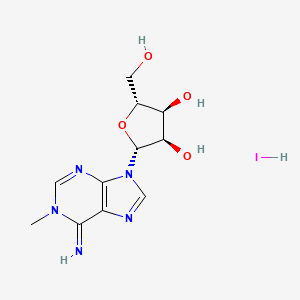
N1-Méthyladénosine hydroiodure
Vue d'ensemble
Description
N1-Methyladenosine (m1A) is an adenosine moiety whose N1-position is methylated . It is a prevalent, abundant, and conserved internal post-transcriptional modification among prokaryotic and eukaryotic RNAs, especially in higher eukaryotic cells . It plays a critical role in the biogenesis of various RNAs, thereby regulating different biological functions and pathogenesis .
Synthesis Analysis
M1A methylation is performed by different methylases at different sites of tRNA, rRNA, and mRNA, using the methyl moiety provided by S-adenosylmethionine (SAM) . The m1A methylation in rRNA mainly occurs on the large subunit of the ribosome .Molecular Structure Analysis
N1-methyladenosine (m1A) is an adenosine moiety whose N1-position is methylated . In case of adenosine, four positions in the nucleobase are known to be methylated, among which mono-methylation in the N1 and N6 positions [N1-methyladenosine (m1A) and m6A] have been well-studied .Chemical Reactions Analysis
M1A methylation is the second most prevalent, abundant, and conserved internal post-transcriptional modification in eukaryotic RNAs, and plays an important regulatory role in post-transcriptional RNA modifications, such as RNA assembly, splicing, export, transport, translation, stabilization, and degradation .Mécanisme D'action
Target of Action
N1-Methyladenosine hydroiodide, also known as (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide, primarily targets RNA molecules. It is a post-transcriptionally modified RNA molecule that plays a pivotal role in the regulation of various biological functions and activities . It is found mainly in transfer RNA (tRNA) and ribosomal RNA (rRNA) of many living organisms . It is deeply implicated in environmental stress, ribosome biogenesis, and antibiotic resistance .
Mode of Action
N1-Methyladenosine hydroiodide interacts with its targets by modifying the RNA structure and translation efficiency . It is dynamically regulated under stress . The RNA-guided, RNA-targeting CRISPR Cas13a exhibits a “collateral effect” of promiscuous RNase activity upon target recognition . This modification is known to affect the structural stability of RNA, thereby affecting protein translation efficiency .
Biochemical Pathways
N1-Methyladenosine hydroiodide affects various biochemical pathways. It is known to respond to environmental stress, affect ribosome biogenesis, and mediate antibiotic resistance in bacteria . It is also involved in the regulation of genetic expression at the post-transcriptional level .
Pharmacokinetics
It has been found to be a novel substrate of renal cationic drug transporters oct2 and mate2-k .
Result of Action
The result of N1-Methyladenosine hydroiodide’s action is the regulation of gene expression. It plays important roles in regulating mRNA structure and translation efficiency . It is also known to have a significant impact on neuronal gene expression and oxygen glucose deprivation/reoxygenation induction .
Action Environment
The action of N1-Methyladenosine hydroiodide is influenced by environmental factors. It is known to respond to environmental stress . It is also dynamically regulated under stress . The level and pattern of N1-Methyladenosine hydroiodide modification change significantly during stress conditions .
Avantages Et Limitations Des Expériences En Laboratoire
The use of N1-Methyladenosine hydroiodide in lab experiments has several advantages, including its potential as a biomarker and therapeutic target in various diseases. Additionally, the synthesis of N1-Methyladenosine hydroiodide is relatively straightforward, and it can be incorporated into RNA molecules using standard RNA synthesis methods. However, there are also limitations to the use of N1-Methyladenosine hydroiodide in lab experiments. For example, it can be difficult to distinguish between N1-Methyladenosine hydroiodide and other modified nucleosides, which may affect the interpretation of results. Additionally, the effects of N1-Methyladenosine hydroiodide on RNA structure and function may be context-dependent, and may vary depending on the specific RNA molecule being studied.
Orientations Futures
There are several future directions for research on N1-Methyladenosine hydroiodide, including the development of new methods for detecting and quantifying N1-Methyladenosine hydroiodide in RNA molecules. Additionally, further studies are needed to fully understand the mechanism of action of N1-Methyladenosine hydroiodide, and its role in regulating RNA structure and function. Finally, the potential therapeutic applications of N1-Methyladenosine hydroiodide in various diseases should be explored further, with a focus on developing targeted therapies that can modulate N1-Methyladenosine hydroiodide levels in specific tissues or cell types.
Applications De Recherche Scientifique
Recherche sur le cancer et épigénétique
N1-Méthyladénosine (m1A) : joue un rôle crucial dans la modification post-transcriptionnelle de l'ARN, influençant diverses fonctions et activités biologiques, en particulier l'invasion des cellules cancéreuses, la prolifération et la régulation du cycle cellulaire . L'étude de la modification de l'ARN m1A est essentielle pour comprendre les mécanismes épigénétiques qui contribuent au développement et à la progression du cancer. L'application de ce composé dans la recherche sur le cancer pourrait conduire à de nouvelles approches pour le diagnostic, le traitement et le pronostic.
Fonction et contrôle des ribosomes
Dans le domaine de la biochimie, le m1A est connu pour avoir un impact significatif sur la topologie et la fonction de l'ARNt et de l'ARNr . Il est profondément impliqué dans le contrôle des ribosomes, qui est essentiel pour la synthèse des protéines. La recherche sur la modification de l'ARN m1A pourrait révéler de nouveaux éclaircissements sur la structure et la fonction des ribosomes, conduisant potentiellement à des progrès dans le contrôle de la synthèse des protéines.
Épigénétique de l'ARN et épi-transcriptomique
La distribution et la fonction de la méthylation m1A sont des domaines clés d'étude au sein de l'épigénétique de l'ARN et de l'épi-transcriptomique . Comprendre comment la modification m1A affecte les molécules d'ARN peut fournir une compréhension plus approfondie des mécanismes de régulation basés sur l'ARN et de leurs implications dans divers processus biologiques.
Biologie moléculaire et génétique
En tant que synthon nucléoside modifié, le N1-Méthyladénosine hydroiodure sert de bloc de construction en biologie moléculaire et en génétique . Il est utilisé dans la synthèse des acides nucléiques et l'étude du matériel génétique, contribuant à l'exploration des codes génétiques et à la synthèse de gènes artificiels.
Analyse Biochimique
Biochemical Properties
N1-Methyladenosine hydroiodide is involved in several biochemical reactions, primarily through its role in RNA modification. This compound interacts with various enzymes, proteins, and other biomolecules. The enzymes responsible for the methylation of adenosine to form N1-Methyladenosine hydroiodide include methyltransferases such as TRMT6, TRMT61A, TRMT61B, and TRMT10C . These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the nitrogen atom at the first position of adenosine. The interaction of N1-Methyladenosine hydroiodide with these enzymes is crucial for the regulation of RNA stability and function. Additionally, N1-Methyladenosine hydroiodide interacts with RNA-binding proteins such as YTHDF1, YTHDF2, YTHDF3, and YTHDC1, which recognize and bind to the methylated RNA, thereby influencing RNA metabolism and function .
Cellular Effects
N1-Methyladenosine hydroiodide has significant effects on various types of cells and cellular processes. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, N1-Methyladenosine hydroiodide plays a role in the regulation of mRNA stability and translation efficiency, which in turn affects protein synthesis and cellular metabolism . The presence of N1-Methyladenosine hydroiodide in RNA can also impact cell signaling pathways by modulating the expression of genes involved in these pathways. For example, in neuronal cells, N1-Methyladenosine hydroiodide has been shown to regulate gene expression and neuronal apoptosis following oxygen-glucose deprivation/reoxygenation induction .
Molecular Mechanism
The molecular mechanism of action of N1-Methyladenosine hydroiodide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N1-Methyladenosine hydroiodide binds to specific RNA-binding proteins, which recognize the methylated adenosine and mediate its effects on RNA metabolism . Additionally, the methylation of adenosine to form N1-Methyladenosine hydroiodide can inhibit or activate certain enzymes involved in RNA processing and modification. This modification also affects the secondary structure of RNA, thereby influencing its stability and translation efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-Methyladenosine hydroiodide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N1-Methyladenosine hydroiodide is dynamically regulated under stress conditions, such as oxygen-glucose deprivation/reoxygenation induction in neuronal cells . The temporal changes in the levels of N1-Methyladenosine hydroiodide can affect gene expression and cellular metabolism over time. Additionally, the stability of N1-Methyladenosine hydroiodide in RNA can be influenced by the activity of demethylases, which remove the methyl group from the adenosine .
Dosage Effects in Animal Models
The effects of N1-Methyladenosine hydroiodide can vary with different dosages in animal models. Studies have shown that the administration of N1-Methyladenosine hydroiodide at different dosages can result in varying effects on cellular function and metabolism. For example, high doses of N1-Methyladenosine hydroiodide have been associated with toxic effects, such as increased apoptosis and impaired cellular function . Conversely, lower doses of this compound may have beneficial effects on cellular metabolism and gene expression. The threshold effects and toxic or adverse effects of N1-Methyladenosine hydroiodide at high doses highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
N1-Methyladenosine hydroiodide is involved in several metabolic pathways, including those related to RNA modification and metabolism. This compound interacts with enzymes such as methyltransferases and demethylases, which regulate its formation and removal from RNA . The presence of N1-Methyladenosine hydroiodide in RNA can also affect metabolic flux and metabolite levels by influencing the stability and translation efficiency of mRNA. Additionally, the dynamic regulation of N1-Methyladenosine hydroiodide in response to physiological stress can impact metabolic pathways and cellular metabolism .
Transport and Distribution
The transport and distribution of N1-Methyladenosine hydroiodide within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported into cells by nucleoside transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, N1-Methyladenosine hydroiodide can interact with RNA-binding proteins, which influence its localization and accumulation in specific cellular compartments. The distribution of N1-Methyladenosine hydroiodide within cells can affect its activity and function, as well as its impact on cellular processes .
Subcellular Localization
The subcellular localization of N1-Methyladenosine hydroiodide is an important factor that influences its activity and function. This compound is primarily localized in the nucleus, where it is involved in the modification of RNA . The targeting signals and post-translational modifications that direct N1-Methyladenosine hydroiodide to specific compartments or organelles are crucial for its function. For example, the localization of N1-Methyladenosine hydroiodide in the nucleus allows it to interact with RNA polymerase and other transcriptional machinery, thereby influencing gene expression and RNA metabolism .
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h3-5,7-8,11-12,17-19H,2H2,1H3;1H/t5-,7-,8-,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVIETAHBNHGAH-YCSZXMBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



